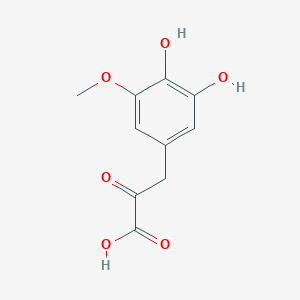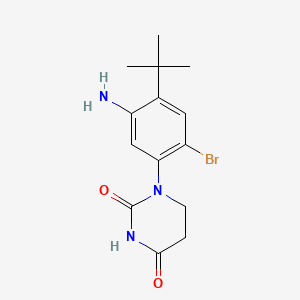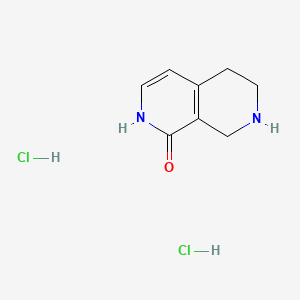
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride is a nitrogen-containing heterocyclic compound. It belongs to the naphthyridine family, which is characterized by a fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride typically involves multistep reactions. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols followed by Chichibabin cyclizations . Other methods involve nucleophilic substitution reactions, acid/base/metal-catalyzed reactions, cyclization reactions, and microwave reactions .
Industrial Production Methods
Industrial production methods for this compound are often based on scalable and cost-effective approaches. These methods may include modifications of existing synthetic routes to enhance yield and purity, making them suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction may produce naphthyridine hydrides .
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a ligand in analytical chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an anti-microbial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and its role as an anti-HIV agent.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), sensors, and semiconductors.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and disrupt cellular processes essential for cancer cell survival . The compound’s anti-HIV activity is linked to its interference with viral replication mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-Tetrahydro-1,6-naphthyridine
- 5,6,7,8-Tetrahydro-1,8-naphthyridine
- 2-P-Tolyl-4,5,6,7-Tetrahydro-oxazolo[5,4-c]pyridine
Uniqueness
5,6,7,8-Tetrahydro-2,7-naphthyridin-1-ol dihydrochloride stands out due to its unique fusion of two pyridine rings and its specific functional groups, which confer distinct pharmacological properties. Its ability to act as a ligand and its diverse biological activities make it a valuable compound in various fields of research .
Eigenschaften
Molekularformel |
C8H12Cl2N2O |
|---|---|
Molekulargewicht |
223.10 g/mol |
IUPAC-Name |
5,6,7,8-tetrahydro-2H-2,7-naphthyridin-1-one;dihydrochloride |
InChI |
InChI=1S/C8H10N2O.2ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;;/h2,4,9H,1,3,5H2,(H,10,11);2*1H |
InChI-Schlüssel |
VLJCERXZDODRRL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CNC2=O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


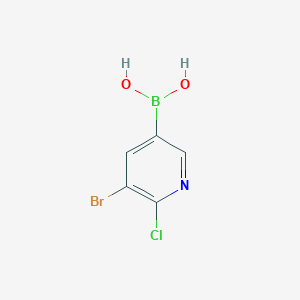
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13488530.png)
![2-{6-[3-(hydroxymethyl)phenyl]pyridin-3-yl}-N-[2-(pyridin-3-yl)ethyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B13488534.png)
![2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-4-yl]oxy-N-prop-2-ynyl-acetamide](/img/structure/B13488542.png)
![(3aR,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-5,5-dioxo-1,3,3a,4,6,7-hexahydrothiopyrano[3,4-c]pyrrole-7a-carboxylic acid](/img/structure/B13488544.png)
![Phenylmethyl [2-hydroxy-1-(2-thienylmethyl)ethyl]carbamate](/img/structure/B13488548.png)
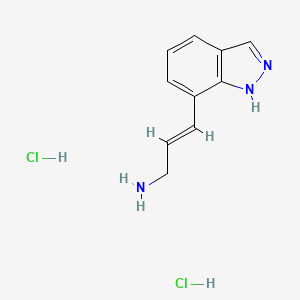
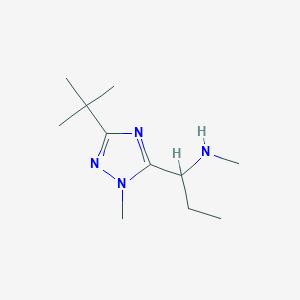
![2-{5-[2-(pyridin-3-yl)ethynyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine trihydrochloride](/img/structure/B13488579.png)
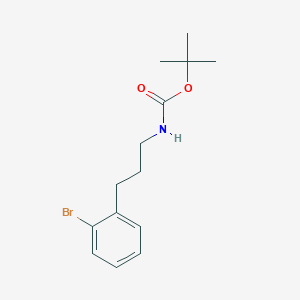
![1-aminospiro[2.5]octane-1-carboxylic Acid](/img/structure/B13488582.png)
![tert-butyl N-[(5-acetyl-4-methyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B13488587.png)
